molecular formula C15H28 B13346869 (1S,4AR,7R,8aS)-7-isopropyl-1,4a-dimethyldecahydronaphthalene

(1S,4AR,7R,8aS)-7-isopropyl-1,4a-dimethyldecahydronaphthalene

Cat. No.: B13346869
M. Wt: 208.38 g/mol
InChI Key: DYEQPYSFRWUNNV-LJISPDSOSA-N
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Description

(1S,4AR,7R,8aS)-7-isopropyl-1,4a-dimethyldecahydronaphthalene is a complex organic compound with a unique structure. It belongs to the class of decahydronaphthalenes, which are known for their diverse chemical properties and applications. This compound is characterized by its isopropyl and dimethyl groups attached to a decahydronaphthalene backbone, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4AR,7R,8aS)-7-isopropyl-1,4a-dimethyldecahydronaphthalene typically involves multiple steps, starting from simpler organic molecules. One common method involves the hydrogenation of naphthalene derivatives under specific conditions to achieve the desired decahydronaphthalene structure. The reaction conditions often include the use of catalysts such as palladium or platinum and hydrogen gas at elevated temperatures and pressures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as distillation and crystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(1S,4AR,7R,8aS)-7-isopropyl-1,4a-dimethyldecahydronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, metal catalysts (palladium, platinum).

    Halogenating agents: Chlorine, bromine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while halogenation can produce halogenated derivatives of the original compound .

Scientific Research Applications

(1S,4AR,7R,8aS)-7-isopropyl-1,4a-dimethyldecahydronaphthalene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which (1S,4AR,7R,8aS)-7-isopropyl-1,4a-dimethyldecahydronaphthalene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to fit into binding sites on these targets, modulating their activity and leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

  • γ-Muurolene
  • trans-γ-cadinene
  • cis-γ-cadinene
  • γ-Bulgarene
  • τ-cadinene
  • δ-muurolene
  • γ-Amorphene

Uniqueness

What sets (1S,4AR,7R,8aS)-7-isopropyl-1,4a-dimethyldecahydronaphthalene apart from these similar compounds is its specific arrangement of isopropyl and dimethyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C15H28

Molecular Weight

208.38 g/mol

IUPAC Name

(3R,4aS,5S,8aR)-5,8a-dimethyl-3-propan-2-yl-2,3,4,4a,5,6,7,8-octahydro-1H-naphthalene

InChI

InChI=1S/C15H28/c1-11(2)13-7-9-15(4)8-5-6-12(3)14(15)10-13/h11-14H,5-10H2,1-4H3/t12-,13+,14-,15+/m0/s1

InChI Key

DYEQPYSFRWUNNV-LJISPDSOSA-N

Isomeric SMILES

C[C@H]1CCC[C@]2([C@H]1C[C@@H](CC2)C(C)C)C

Canonical SMILES

CC1CCCC2(C1CC(CC2)C(C)C)C

Origin of Product

United States

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